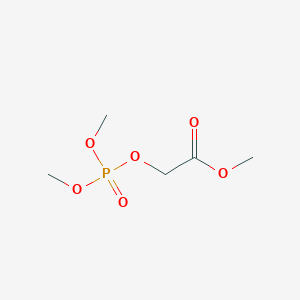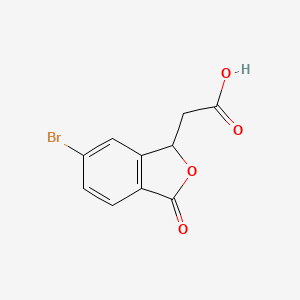
(2,4-Difluorophenylethynyl)trimethylsilane
Overview
Description
(2,4-Difluorophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H12F2Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a difluorophenyl ring. This compound is known for its unique electronic properties due to the combination of electron-withdrawing fluorine atoms and the triple bond of the ethynyl group .
Preparation Methods
The synthesis of (2,4-Difluorophenylethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction couples a terminal alkyne, such as the ethynyl group in this compound, with an aryl halide using a palladium catalyst. The reaction conditions often include a base, such as triethylamine, and a copper co-catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2,4-Difluorophenylethynyl)trimethylsilane undergoes several types of chemical reactions:
Sonogashira Coupling: This reaction involves coupling the ethynyl group with various aromatic structures using a palladium catalyst, forming new carbon-carbon bonds.
Hydrosilylation: The trimethylsilyl group can react with unsaturated bonds (C=C or C=O) under specific conditions, introducing the Si(CH3)3 unit into the molecule.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and bases like triethylamine. The major products formed depend on the specific reaction and conditions but often involve the formation of new carbon-carbon or carbon-silicon bonds.
Scientific Research Applications
(2,4-Difluorophenylethynyl)trimethylsilane has several scientific research applications:
Organic Synthesis:
Medicinal Chemistry: The compound has been investigated for its potential biological properties, making it a valuable tool in drug discovery and development.
Material Science: Its unique electronic properties make it useful in the development of advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenylethynyl)trimethylsilane is primarily related to its ability to participate in coupling reactions and introduce functional groups into target molecules. The electron-withdrawing fluorine atoms and the triple bond of the ethynyl group contribute to its reactivity, allowing it to form stable bonds with other molecules. The trimethylsilyl group also plays a role in stabilizing the compound and influencing its interactions with other molecules.
Comparison with Similar Compounds
(2,4-Difluorophenylethynyl)trimethylsilane can be compared with other similar compounds, such as:
(Dichloromethyl)trimethylsilane: This compound has a dichloromethyl group instead of the difluorophenyl group, resulting in different reactivity and applications.
Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol: This compound contains multiple fluorine atoms, similar to this compound, but with different functional groups and properties.
3,4-Difluorothiophenol: This compound has a difluorophenyl group like this compound but with a thiol group instead of the ethynyl and trimethylsilyl groups.
The uniqueness of this compound lies in its combination of the ethynyl group, difluorophenyl ring, and trimethylsilyl group, which together impart distinct electronic properties and reactivity.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2Si/c1-14(2,3)7-6-9-4-5-10(12)8-11(9)13/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLZYZRQYWWIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400409 | |
| Record name | (2,4-Difluorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-92-4 | |
| Record name | 2,4-Difluoro-1-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B1351350.png)


![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)






![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)


